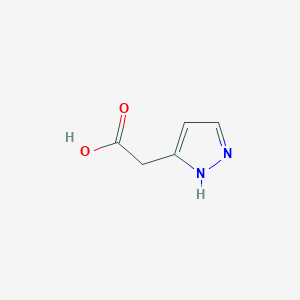

2-(1H-Pyrazol-3-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKSUPEUFXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542641 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102732-63-8 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-Pyrazol-3-yl)acetic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental considerations for 2-(1H-Pyrazol-3-yl)acetic acid, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in novel therapeutic development.

Chemical Properties and Structure

2-(1H-Pyrazol-3-yl)acetic acid is a solid compound at room temperature and should be stored in a dry, sealed environment, preferably at low temperatures (-20°C) to ensure long-term stability.[1] It serves as a key precursor in the synthesis of more complex molecules due to the reactive carboxylic acid functional group, which allows for various modifications such as amidation and esterification.[1]

Quantitative Data Summary

A summary of the key chemical and physical properties of 2-(1H-Pyrazol-3-yl)acetic acid is presented in Table 1. It is important to note that while some experimental values are available, others are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| IUPAC Name | 2-(1H-Pyrazol-3-yl)acetic acid | N/A |

| CAS Number | 102732-63-8 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 167-169 °C (for isomer 2-(1H-Pyrazol-1-yl)acetic acid) | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Structural Information

The structure of 2-(1H-Pyrazol-3-yl)acetic acid features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the 3-position with an acetic acid group.

| Identifier | Representation |

| SMILES | O=C(O)Cc1cc[nH]n1 |

| InChI | InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |

| InChI Key | NTVKSUPEUFXUGS-UHFFFAOYSA-N |

Experimental Protocols

The synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid and its derivatives are crucial for their application in research and development. This section outlines common experimental methodologies.

Synthesis of Pyrazole Acetic Acids

Protocol for the Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid (Isomer):

-

Formation of the Pyrazole Ring:

-

In a nitrogen atmosphere, 50 g of pyrazole is dissolved in 250 ml of absolute tetrahydrofuran (THF) and added dropwise over 30 minutes to a stirred and cooled (20-30°C) suspension of 38.7 g of sodium hydride in 100 ml of absolute THF.[2]

-

The reaction mixture is stirred for an additional 3 hours at 40°C.[2]

-

After cooling to 5°C, 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, maintaining the temperature between 0-10°C.[2]

-

The mixture is stirred overnight at room temperature.[2]

-

150 ml of ethanol is then added dropwise, and stirring is continued for 1 hour before the suspension is concentrated by evaporation.[2]

-

-

Saponification:

-

To the residue, a solution of 74 g of sodium hydroxide tablets in 600 ml of 60% aqueous methanol is added, and the mixture is refluxed for 40 minutes.[2]

-

After cooling, the solution is washed twice with 200 ml of ether.[2]

-

The aqueous phase is acidified to approximately pH 2 with concentrated hydrochloric acid at 5°C with cooling.[2]

-

-

Purification:

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of 2-(1H-Pyrazol-3-yl)acetic acid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring and the methylene protons of the acetic acid group. The chemical shifts will be influenced by the electronic environment and the solvent used.

-

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the pyrazole ring.

2.2.2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).

-

N-H stretching vibrations from the pyrazole ring (around 3100-3500 cm⁻¹).

-

C-H stretching and bending vibrations.

2.2.3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at an m/z corresponding to the molecular weight of 2-(1H-Pyrazol-3-yl)acetic acid (126.11 g/mol ). Fragmentation patterns of pyrazoles often involve the loss of small molecules like HCN and N₂.

Logical Relationships and Workflows

The synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid follow a logical workflow, from starting materials to the final, purified product.

Caption: General experimental workflow for the synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid.

Biological Activity and Applications

Derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have shown promise in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.

-

Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains.[1]

-

Anti-inflammatory Properties: In vitro studies have indicated that some compounds based on this structure can significantly inhibit inflammatory markers.[1]

-

Anticancer Potential: The pyrazole core is a feature in some FDA-approved drugs, and research into the anticancer properties of its derivatives is ongoing.[1]

The biological activity of these compounds is believed to stem from the ability of the pyrazole ring to interact with the active sites of enzymes or receptors, thereby modulating their function.[1]

Conclusion

2-(1H-Pyrazol-3-yl)acetic acid is a valuable and versatile building block in the field of medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, structure, and common experimental procedures. While a complete experimental dataset for the parent compound is not fully available in the public domain, the information presented here, including protocols for related isomers and general characterization techniques, offers a solid starting point for researchers. Further investigation to determine the precise experimental parameters and a full spectroscopic characterization of 2-(1H-Pyrazol-3-yl)acetic acid is warranted to facilitate its broader application in the development of novel therapeutics.

References

In-Depth Technical Guide: Physicochemical Characteristics of 2-(1H-Pyrazol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-(1H-Pyrazol-3-yl)acetic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this versatile heterocyclic compound.

Physicochemical Characteristics

2-(1H-Pyrazol-3-yl)acetic acid (CAS RN: 102732-63-8) is a pyrazole derivative with a molecular formula of C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[1] The structural and property data for this compound are summarized below.

Table 1: Physicochemical Properties of 2-(1H-Pyrazol-3-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| LogP (Octanol-Water) | Data not available |

Experimental Protocols

Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid

A common method for the synthesis of pyrazole derivatives involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.[1]

Protocol: Synthesis from Diethyl 1,3-acetonedicarboxylate and Hydrazine

This protocol is adapted from general procedures for pyrazole synthesis.

Materials:

-

Diethyl 1,3-acetonedicarboxylate

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Cyclization:

-

In a round-bottom flask, dissolve diethyl 1,3-acetonedicarboxylate in ethanol.

-

Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(1H-pyrazol-3-yl)acetate.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude ethyl 2-(1H-pyrazol-3-yl)acetate in a solution of sodium hydroxide in water/ethanol.

-

Reflux the mixture for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 2-(1H-pyrazol-3-yl)acetic acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Workflow for the Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid

Biological Activity and Signaling Pathways

While specific biological targets for 2-(1H-Pyrazol-3-yl)acetic acid are not extensively documented, several studies have highlighted that derivatives of pyrazole acetic acid act as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[3][4] CRTh2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), which is a key mediator in allergic inflammation.

CRTh2 Signaling Pathway and Antagonism

The binding of PGD2 to the CRTh2 receptor on Th2 cells, eosinophils, and basophils initiates a signaling cascade that leads to the release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response characteristic of allergic diseases. An antagonist of CRTh2, such as a pyrazole acetic acid derivative, would block the binding of PGD2, thereby inhibiting the downstream signaling and mitigating the inflammatory effects.

Diagram of the CRTh2 Signaling Pathway and Proposed Antagonism

Conclusion

2-(1H-Pyrazol-3-yl)acetic acid is a valuable building block in medicinal chemistry with potential applications as a CRTh2 antagonist for the treatment of allergic inflammatory diseases. While there is a need for more comprehensive experimental data on its physicochemical properties, the synthetic routes are accessible. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of this and related pyrazole derivatives.

References

- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 2. 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride | 118054-57-2 [sigmaaldrich.com]

- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 2-(1H-Pyrazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the spectroscopic properties and synthesis of 2-(1H-Pyrazol-3-yl)acetic acid (CAS No: 102732-63-8), a valuable building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document outlines general protocols and expected spectroscopic characteristics based on related structures.

Compound Identity

| Parameter | Value |

| IUPAC Name | 2-(1H-Pyrazol-3-yl)acetic acid |

| CAS Number | 102732-63-8 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Structure |  |

Spectroscopic Data

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~12.0 | br s | 1H | NH |

| ~7.5 | d | 1H | H-5 (pyrazole) |

| ~6.2 | d | 1H | H-4 (pyrazole) |

| ~3.6 | s | 2H | CH₂ |

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C OOH |

| ~145 | C -3 (pyrazole) |

| ~135 | C -5 (pyrazole) |

| ~105 | C -4 (pyrazole) |

| ~30 | C H₂ |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~3100 | N-H stretch |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=N, C=C stretch (pyrazole ring) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Assignment |

| 126.04 | [M]⁺ (Calculated for C₅H₆N₂O₂) |

| 81.04 | [M - COOH]⁺ |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and spectroscopic characterization of 2-(1H-Pyrazol-3-yl)acetic acid is not available in the searched literature. However, a general and widely accepted method for the synthesis of pyrazole-3-acetic acids involves a two-step process:

-

Formation of the Pyrazole Ester: Cyclocondensation of a β-keto ester with hydrazine.

-

Hydrolysis of the Ester: Conversion of the pyrazole ester to the corresponding carboxylic acid.

General Protocol for the Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid:

-

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate A solution of diethyl 3-oxopentanedioate (1 equivalent) in a suitable solvent such as ethanol is treated with hydrazine hydrate (1 equivalent). The reaction mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude ethyl 2-(1H-pyrazol-3-yl)acetate is purified, typically by column chromatography on silica gel.

-

Step 2: Hydrolysis to 2-(1H-Pyrazol-3-yl)acetic acid The purified ethyl 2-(1H-pyrazol-3-yl)acetate is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product. The solid 2-(1H-Pyrazol-3-yl)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid.

Caption: General workflow for the synthesis and subsequent spectroscopic analysis of 2-(1H-Pyrazol-3-yl)acetic acid.

An In-depth Technical Guide to the Biological Activity of 2-(1H-Pyrazol-3-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-(1H-Pyrazol-3-yl)acetic acid and its derivatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have demonstrated a wide range of promising biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anti-inflammatory Activity

Derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have been widely investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives. A lower IC50 value indicates greater potency.

| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| PYZ10 | Thiourea-benzimidazole | - | 0.0000283 | - | [3] |

| PYZ11 | Thiourea-benzimidazole | - | 0.0002272 | - | [3] |

| PYZ16 | Trisubstituted pyrazole | >5.58 | 0.52 | >10.73 | [3] |

| PYZ28 | Pyrazoline derivative | >50 | 0.26 | >192.3 | [3] |

| PYZ31 | Pyrazole derivative | - | 0.01987 | - | [3] |

| PYZ40 | Chalcone | - | - | 8.22 | [3] |

| PYZ41 | Chalcone | - | - | 9.31 | [3] |

| Celecoxib (Reference) | 8.9 | 0.03556 | 250 | [3] |

Note: Data for specific 2-(1H-Pyrazol-3-yl)acetic acid derivatives is often embedded within larger studies on pyrazoles. The table presents a selection of potent pyrazole-based COX inhibitors to illustrate the potential of the scaffold.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

Human recombinant COX-1 and COX-2 enzymes

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Celecoxib)

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compounds and reference inhibitor in DMSO.

-

Dilute the COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.

-

Prepare the Reaction Mix by combining COX Assay Buffer, diluted COX Cofactor, and COX Probe.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the Reaction Mix.

-

Add the diluted test compounds or reference inhibitor to the respective wells. Include control wells with DMSO only (for total enzyme activity).

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells.

-

Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathway: COX-2 Mediated Inflammation

The anti-inflammatory effect of these compounds is primarily achieved by blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Anticancer Activity

Several derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PTA-1 | MDA-MB-231 (Breast) | 10 (24h) | [4] |

| Compound 37 | MCF-7 (Breast) | 5.21 | [1] |

| Compound 24 | A549 (Lung) | 8.21 | [1] |

| Compound 24 | HCT116 (Colorectal) | 19.56 | [1] |

| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [5] |

| Compound 57 | HepG2 (Liver) | 3.11 | [1] |

| Compound 58 | HeLa (Cervical) | 4.24 | [1] |

| Doxorubicin (Reference) | Various | 4.30 - 5.17 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include control wells with medium and DMSO.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Signaling Pathway: Induction of Apoptosis

Pyrazole derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[2][6]

Antimicrobial Activity

Derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have also shown potential as antimicrobial agents against a range of bacteria and fungi. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3][7][8]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against various microbial strains.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [9] |

| Compound 4 | Staphylococcus epidermidis | 0.25 | [9] |

| Compound 2 | Aspergillus niger | 1 | [9] |

| Compound 3 | Microsporum audouinii | 0.5 | [9] |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | [10] |

| Ciprofloxacin (Reference) | Escherichia coli | 0.5 | [9] |

| Clotrimazole (Reference) | Aspergillus niger | 2 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[10][11][12][13][14]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.

-

-

Inoculum Preparation and Inoculation:

-

Prepare a suspension of the microbial strain equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Mechanism of Action: DNA Gyrase Inhibition

The inhibition of DNA gyrase prevents the negative supercoiling of bacterial DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.

Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid Derivatives

The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by functional group manipulations.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for preparing 2-(1H-Pyrazol-3-yl)acetic acid amides and esters.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. rr-asia.woah.org [rr-asia.woah.org]

The Therapeutic Potential of Pyrazole-3-Acetic Acid Derivatives: A Technical Guide to Key Targets

For Immediate Release

A deep dive into the pharmacological landscape of pyrazole-3-acetic acid compounds reveals a versatile scaffold for the development of novel therapeutics targeting a spectrum of diseases, from cancer to inflammation and microbial infections. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, and derivatives of pyrazole-3-acetic acid serve as crucial precursors in the synthesis of a multitude of biologically active molecules.[1] These compounds have demonstrated significant potential in modulating key cellular processes implicated in various pathologies. This guide will explore the primary therapeutic avenues for these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Applications: Targeting Key Signaling Cascades

Pyrazole-3-acetic acid derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit critical signaling pathways that drive tumor growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are two of the most prominent targets.

EGFR and VEGFR-2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers, and its inhibition can halt tumor progression.[2] Certain pyrazole derivatives have been identified as potent EGFR inhibitors.[3] The vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target in oncology, playing a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy for comprehensive cancer treatment.[2]

Caption: EGFR and VEGFR-2 Signaling Inhibition.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[4][5] Pyrazole-s-triazine derivatives, synthesized using acetic acid, have demonstrated the ability to significantly inhibit this pathway.[4][6][7]

Caption: PI3K/Akt/mTOR Signaling Inhibition.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target(s) | Cancer Cell Line(s) | IC50 Values | Reference(s) |

| Pyrazolyl s-Triazine | EGFR | MDA-MB-231 | 59.24 nM, 70.3 nM | [4][6][7] |

| Pyrazolyl s-Triazine | PI3K/Akt/mTOR | MDA-MB-231 | Inhibition observed | [4][6][7] |

| Fused Pyrazole | EGFR, VEGFR-2 | HepG2 | 0.06 µM (EGFR), 0.22 µM (VEGFR-2) | [2] |

| Pyrimidine-pyrazole | EGFR (wild-type & mutant) | MCF-7, HepG-2 | More potent than erlotinib | [8] |

| Pyrazole-Thiophene | EGFR (wild-type & mutant), VEGFR-2 | MCF-7, HepG2 | 6.57 µM (MCF-7), 8.86 µM (HepG2) | [9] |

Anti-inflammatory Action: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a key process in many chronic diseases, and cyclooxygenase (COX) enzymes are central to the inflammatory cascade. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known COX-2 selective inhibitor.[2]

Caption: Workflow for COX Inhibition Assay.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target(s) | IC50 Values (COX-2) | Selectivity Index (SI) vs. COX-1 | Reference(s) |

| Pyrazole-pyridazine hybrids | COX-2 | 1.15 µM, 1.50 µM | 8.31, 9.56 | [10] |

| Pyrazole derivatives | COX-2 | 19.87 nM - 61.24 nM | 13.10 - 22.21 | [11] |

| Pyrazole analogues | COX-2 | 1.79 µM, 2.51 µM | 72.73, 65.75 | [12] |

Antimicrobial Potential: A New Frontier

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-3-acetic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microbial Strain(s) | MIC Values | Reference(s) |

| Pyrazole-derived hydrazones | Acinetobacter baumannii | 4 µg/mL | [3] |

| Pyrazole analogues | Escherichia coli | 0.25 µg/mL | [13] |

| Pyrazole analogues | Streptococcus epidermidis | 0.25 µg/mL | [13] |

| Pyrazole-1-carbothiohydrazide | Aspergillus niger, B. subtilis, K. pneumoniae | 2.9 - 7.8 µg/mL (antifungal), 62.5 - 125 µg/mL (antibacterial) | [14] |

Experimental Protocols

General Synthesis of Pyrazole-3-Acetic Acid Derivatives (Representative Protocol)

A common method for the synthesis of bioactive pyrazole derivatives involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid.[8][9]

-

Preparation of the β-dicarbonyl intermediate: The synthesis often begins with the Claisen condensation of an appropriate ketone with a diester to form a 1,3-dicarbonyl compound.

-

Cyclocondensation: The resulting 1,3-dicarbonyl compound is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[9] The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final pyrazole derivative.

In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 is determined using a commercially available enzyme immunoassay (EIA) kit.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzymes at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured according to the manufacturer's instructions.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically assessed by determining the minimum inhibitory concentration (MIC) using a broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a multi-well plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of pyrazole-3-acetic acid represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against key targets in cancer, inflammation, and microbial infections warrants further investigation and optimization. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades :: JYX [jyx.jyu.fi]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. srrjournals.com [srrjournals.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have led to the development of numerous clinically successful drugs across a wide range of therapeutic areas. This technical guide provides a comprehensive review of key pyrazole-containing compounds, delving into their synthesis, mechanism of action, and pharmacological properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of complex biological and chemical processes.

Anti-Inflammatory Agents: The Selective COX-2 Inhibitors

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Pyrazole-based compounds have been instrumental in the design of selective COX-2 inhibitors, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Celecoxib: A Blockbuster Anti-Inflammatory Drug

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its diarylpyrazole structure is key to its selectivity.

Quantitative Data: COX-2 Inhibition

| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | Human recombinant | 7.7 µM | 0.07 µM | 110 |

Signaling Pathway: Celecoxib's Anti-Inflammatory Action

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against human recombinant COX-2.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle (DMSO for control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

-

Experimental Workflow: Synthesis of Celecoxib

Metabolic and CNS Disorders: Targeting the Endocannabinoid System

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a crucial role in regulating appetite, energy balance, and mood. The pyrazole scaffold has been pivotal in the development of modulators of this system.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant was developed as a selective CB1 receptor antagonist for the treatment of obesity.[3] By blocking the CB1 receptor, it was designed to reduce appetite and improve metabolic parameters.[4] Although it was later withdrawn from the market due to psychiatric side effects, it remains an important tool for studying the endocannabinoid system.

Quantitative Data: CB1 Receptor Binding Affinity

| Compound | Target | Ki (nM) |

| Rimonabant | Human CB1 Receptor | 1.8 |

Signaling Pathway: Rimonabant's Mechanism of Action

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a compound for the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 cells)

-

Radioligand (e.g., [³H]CP55,940)

-

Test compound (e.g., Rimonabant)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, add the binding buffer, cell membrane preparation, and varying concentrations of the test compound or vehicle.

-

Add the radioligand to all wells. For non-specific binding determination, add the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Erectile Dysfunction: PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and penile erection. The pyrazole scaffold has been successfully incorporated into potent and selective PDE5 inhibitors.

Sildenafil: A Revolutionary Treatment for Erectile Dysfunction

Sildenafil is a potent and selective inhibitor of PDE5.[5] Its pyrazolopyrimidinone core is a key structural feature for its activity.

Quantitative Data: PDE5 Inhibition

| Compound | Target | IC50 (nM) |

| Sildenafil | Human recombinant PDE5 | 3.4[6] |

Signaling Pathway: Sildenafil's Mechanism of Action

References

The Versatile Precursor: A Technical Guide to 2-(1H-Pyrazol-3-yl)acetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(1H-Pyrazol-3-yl)acetic acid is a valuable heterocyclic building block in organic and medicinal chemistry. Its unique structural features, including a reactive carboxylic acid moiety and a pharmacologically significant pyrazole core, make it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery. The pyrazole scaffold is a "privileged" structure, found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1] This technical guide provides an in-depth overview of the synthesis of 2-(1H-Pyrazol-3-yl)acetic acid, its chemical properties, and its application in the development of targeted therapeutics, with a focus on ALK5 and CRTH2 inhibitors.

Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid

The primary and most common method for synthesizing the pyrazole core of 2-(1H-Pyrazol-3-yl)acetic acid is through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] A typical synthetic route involves two main steps: the formation of the pyrazole ring as an ester, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-(1H-Pyrazol-3-yl)acetate

A common precursor for this step is a dialkoxy-β-ketoester. The following is a representative experimental protocol.

Experimental Protocol:

-

Reaction: To a solution of hydrazine hydrate (1.0 equivalent) in a suitable solvent such as ethanol, ethyl 4,4-diethoxy-3-oxobutanoate (1.0 equivalent) is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(1H-pyrazol-3-yl)acetate. Further purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(1H-Pyrazol-3-yl)acetic Acid

The ester is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

Reaction: Ethyl 2-(1H-pyrazol-3-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: The mixture is heated at reflux for several hours until the hydrolysis is complete, as indicated by TLC.

-

Work-up and Purification: After cooling to room temperature, the alcohol is removed under reduced pressure. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-(1H-Pyrazol-3-yl)acetic acid.

| Step | Reactants | Reagents/Solvents | Typical Yield | Spectroscopic Data |

| 1 | Ethyl 4,4-diethoxy-3-oxobutanoate, Hydrazine hydrate | Ethanol | 75-85% | ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=2.0 Hz, 1H), 6.25 (d, J=2.0 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.70 (s, 2H), 1.28 (t, J=7.1 Hz, 3H). |

| 2 | Ethyl 2-(1H-pyrazol-3-yl)acetate | NaOH (aq), Ethanol | 85-95% | ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (br s, 1H), 7.50 (s, 1H), 6.10 (s, 1H), 3.55 (s, 2H). |

Applications in the Synthesis of Bioactive Molecules

The carboxylic acid functionality of 2-(1H-Pyrazol-3-yl)acetic acid serves as a versatile handle for further synthetic modifications, most commonly through amide bond formation. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Amide Coupling Reactions

Standard peptide coupling reagents can be employed to couple 2-(1H-Pyrazol-3-yl)acetic acid with a variety of amines to generate a library of pyrazole-3-yl acetamides.

General Experimental Protocol for Amide Coupling:

-

Reaction: To a solution of 2-(1H-Pyrazol-3-yl)acetic acid (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

Addition of Amine: The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, which is monitored by TLC.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

Precursor to ALK5 Inhibitors for Fibrosis and Cancer Therapy

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. The TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), is a key kinase in this pathway and a prime target for therapeutic intervention. Pyrazole-based compounds have emerged as potent and selective inhibitors of ALK5.[2]

The general structure of many pyrazole-based ALK5 inhibitors features a substituted pyrazole core, often linked to a pyridine or other heterocyclic systems. 2-(1H-Pyrazol-3-yl)acetic acid can be a key starting material for the synthesis of such inhibitors.

Workflow for the Synthesis of a Pyrazole-based ALK5 Inhibitor:

Caption: Synthetic workflow for a pyrazole-based ALK5 inhibitor.

TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives:

References

The Dual Threat Response: A Technical Guide to the Antimicrobial and Anti-inflammatory Properties of Pyrazole Derivatives

For Immediate Release

In the dynamic field of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in therapeutic applications. This technical guide provides an in-depth exploration of the antimicrobial and anti-inflammatory properties of pyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document synthesizes key findings on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives have garnered significant attention for their potent anti-inflammatory effects, primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.[1] The most well-known example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which showcases the therapeutic potential of this heterocyclic core.[1]

Mechanism of Action: Targeting COX and LOX Enzymes

The anti-inflammatory action of many pyrazole derivatives is rooted in their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[1] By blocking these pathways, pyrazole derivatives can effectively reduce inflammation. Some derivatives have shown dual inhibition of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

A simplified representation of this inhibitory action on the arachidonic acid cascade is depicted below.

References

In Vitro Mechanisms of Action of the 2-(1H-Pyrazol-3-yl)acetic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the in vitro mechanisms of action associated with the broader 2-(1H-pyrazol-3-yl)acetic acid scaffold. Due to a scarcity of publicly available research focused specifically on the parent compound, this document primarily summarizes findings from studies on its derivatives. The presented data and methodologies, therefore, serve as an illustrative guide to the potential biological activities and mechanisms of the core structure. All information should be critically evaluated in the context of the specific derivatives studied.

Introduction

The 2-(1H-pyrazol-3-yl)acetic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of derivatives with demonstrated biological activities. In vitro studies have highlighted the potential of this structural class in oncology and inflammatory diseases. The mechanism of action for these compounds is believed to involve interactions with specific molecular targets, such as enzymes and receptors, leading to the modulation of key signaling pathways.[1] This guide provides an in-depth overview of the available in vitro data, focusing on experimental protocols, quantitative analysis of biological activity, and the elucidation of underlying signaling cascades.

Anti-Inflammatory Activity

Derivatives of 2-(1H-pyrazol-3-yl)acetic acid have been investigated for their anti-inflammatory properties, with in vitro studies suggesting inhibition of key enzymes and mediators in the inflammatory response.

Enzymatic Inhibition

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

Several pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial to the biosynthesis of prostaglandins and leukotrienes, respectively. These inflammatory mediators are implicated in pain, swelling, and other inflammatory responses.

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Pyrazole-hydrazone derivatives | COX-2 | 0.58 - 0.67 | |

| Pyrazole-hydrazone derivatives | 5-LOX | 1.92 - 2.31 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of compounds against COX enzymes.

1. Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

2. Materials:

- Ovine COX-1 and human recombinant COX-2 enzymes

- Arachidonic acid (substrate)

- Heme (cofactor)

- Test compounds dissolved in a suitable solvent (e.g., DMSO)

- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- EIA buffer and reagents for prostaglandin detection (e.g., Prostaglandin Screening EIA Kit)

- 96-well microplates

3. Procedure:

- In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

- Add various concentrations of the test compound or vehicle control.

- Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

- Initiate the enzymatic reaction by adding arachidonic acid.

- Incubate for a defined period (e.g., 2 minutes) to allow for prostaglandin production.

- Stop the reaction by adding a quenching agent (e.g., 1 M HCl).

- Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) according to the manufacturer's instructions.

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Inhibition of Inflammatory Cytokines

The anti-inflammatory effects of this scaffold may also be mediated through the suppression of pro-inflammatory cytokine production. While direct studies on the core compound are limited, derivatives have been shown to modulate cytokine signaling.

Potential Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Figure 1: Potential NF-κB Signaling Pathway Inhibition.

Anticancer Activity

Derivatives of 2-(1H-pyrazol-3-yl)acetic acid have demonstrated cytotoxic effects against various cancer cell lines in vitro. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of pyrazole derivatives has been evaluated against a panel of human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrazolyl s-triazine derivative (7f) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.059 | |

| Pyrazolyl s-triazine derivative (7d) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.070 | |

| Pyrazole-based compound | A549 | Non-Small Cell Lung Cancer | 220.22 | [2] |

| Pyrazole-based compound | MCF-7 | Breast Cancer | 4.53 | |

| Pyrazole-based compound | PANC-1 | Pancreatic Cancer | - |

Note: IC50 values can vary significantly based on the specific derivative, cell line, and experimental conditions.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line and calculate its IC50 value.

2. Materials:

- Human cancer cell line (e.g., MCF-7, A549, PANC-1)

- Complete cell culture medium (e.g., DMEM with 10% FBS)

- 96-well cell culture plates

- Test compound dissolved in a suitable solvent (e.g., DMSO)

- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- Microplate reader

3. Procedure:

- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

- The following day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

- Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway: EGFR/PI3K/AKT/mTOR Inhibition

Studies on pyrazolyl s-triazine derivatives have implicated the EGFR/PI3K/AKT/mTOR pathway as a key target in triple-negative breast cancer cells. This pathway is crucial for cell proliferation, survival, and growth.

Figure 2: EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition.

Conclusion

The 2-(1H-pyrazol-3-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. In vitro studies on its derivatives have revealed significant anti-inflammatory and anticancer activities. The primary mechanisms of action appear to involve the inhibition of key enzymes in inflammatory pathways, such as COX and LOX, and the modulation of critical cell signaling cascades, including the NF-κB and EGFR/PI3K/AKT/mTOR pathways.

Further research is warranted to elucidate the precise molecular targets and mechanisms of action of the parent 2-(1H-pyrazol-3-yl)acetic acid compound. A deeper understanding of its structure-activity relationships will be crucial for the rational design and optimization of more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the exploration of this important chemical scaffold.

References

The Pyrazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. These five-membered heterocyclic compounds, characterized by two adjacent nitrogen atoms and an appended carboxylic acid group, are foundational to a multitude of biologically active agents. Their versatile synthetic accessibility and ability to interact with a wide range of biological targets have cemented their importance in modern pharmacology. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole-based carboxylic acids, detailing seminal synthetic methodologies, their evolution into potent therapeutic agents, and the key experimental data that underpin their significance.

Early Discovery: The Knorr Pyrazole Synthesis

The history of pyrazoles begins in 1883 with German chemist Ludwig Knorr. His pioneering work involved the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative. This reaction, now famously known as the Knorr pyrazole synthesis , became the cornerstone for accessing this critical heterocyclic system. The acid-catalyzed mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The versatility of this method allows for the introduction of various substituents, making it a powerful tool for building molecular diversity.

Evolution of Synthetic Methodologies

Building upon Knorr's foundational work, chemists have developed numerous other strategies to synthesize the pyrazole ring, enhancing efficiency, control over regioselectivity, and substrate scope.

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, providing a highly efficient route to pyrazole carboxylates.

-

Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation of electron-rich heterocycles. When applied to hydrazones, it can lead to the formation of 4-formyl pyrazoles, which can be subsequently oxidized to the corresponding pyrazole-4-carboxylic acid.[1]

-

Multicomponent Reactions (MCRs): Modern synthetic chemistry often employs MCRs, where three or more reactants combine in a single pot to form a complex product. Four-component reactions involving a hydrazine, a β-ketoester, an aldehyde, and a nitrile source (like malononitrile) are widely used to generate highly functionalized pyranopyrazoles, which contain the pyrazole carboxylic acid precursor scaffold.[2] This approach is valued for its atom economy and operational simplicity.

Therapeutic Breakthroughs: From Scaffold to Blockbuster Drugs

The true potential of the pyrazole core was realized with the discovery of its potent anti-inflammatory properties. This led to the development of a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

The Arachidonic Acid Cascade: A Tale of Two COX Enzymes

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[3] Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also the risk of gastrointestinal side effects. The discovery of the inducible COX-2 enzyme presented a compelling therapeutic target: selective inhibition of COX-2 could provide anti-inflammatory effects while sparing the protective functions of COX-1.[4]

Case Study 1: Celecoxib (Celebrex®)

The pursuit of a selective COX-2 inhibitor led to the development of Celecoxib, a diaryl-substituted pyrazole. It was designed to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively block the narrower channel of the COX-1 active site. This selectivity translates to a significantly lower risk of gastrointestinal complications compared to non-selective NSAIDs.

Case Study 2: Tepoxalin (Zubrin®)

Tepoxalin is another pyrazole-based anti-inflammatory agent, notable for its dual mechanism of action. It inhibits both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[5] By blocking 5-LOX, Tepoxalin also prevents the production of leukotrienes, which are potent mediators of inflammation. This dual inhibition provides a broader spectrum of anti-inflammatory activity.[6] Though withdrawn from the US market for human use, it remains a significant compound in veterinary medicine.[7][8]

Quantitative Data Summary

The efficacy and selectivity of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency.

| Compound | Target | IC50 | Assay System | Reference(s) |

| Celecoxib | COX-1 | 15,000 nM | Sf9 cells | [4] |

| COX-2 | 40 nM | Sf9 cells | [4] | |

| Tepoxalin | Cyclooxygenase (CO) | 2.85 µM (2850 nM) | RBL-1 cell lysate | [5] |

| Lipoxygenase (LO) | 0.15 µM (150 nM) | RBL-1 cell lysate | [5] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed, representative protocols for the synthesis of key pyrazole structures.

Protocol 1: General Knorr Synthesis of a Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine, a variation of the classic Knorr synthesis.

Objective: To synthesize a 5-substituted pyrazol-3-one via acid-catalyzed cyclocondensation.

Materials:

-

Ethyl benzoylacetate (1.0 equivalent)

-

Hydrazine hydrate (2.0 equivalents)

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

20-mL Scintillation Vial, Magnetic Stir Bar, Hot Plate

-

TLC plate, developing chamber, UV lamp

-

Buchner funnel and filter paper

Procedure:

-

Combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol) in a 20-mL scintillation vial equipped with a magnetic stir bar.

-

Add 1-propanol (3 mL) as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

-

After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the ethyl benzoylacetate starting material.

-

Once TLC analysis confirms the complete consumption of the starting ketoester, add deionized water (10 mL) to the hot reaction mixture while stirring.

-

Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any residual catalyst and solvent.

-

Allow the product to air dry completely.

-

Characterization: Determine the mass and calculate the percent yield. Characterize the final product by measuring its melting point and confirm its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Celecoxib

This protocol outlines the key cyclocondensation step in the synthesis of Celecoxib.

Objective: To synthesize Celecoxib via the condensation of a 1,3-dione with a substituted hydrazine.

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equivalent)

-

4-Sulfamoylphenylhydrazine hydrochloride (1.0 equivalent)

-

Ethanol (solvent)

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Reaction vessel with reflux condenser and stirrer

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[4]

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[4]

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification & Characterization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane). Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]

Protocol 3: Four-Component Synthesis of a Pyranopyrazole Derivative

This protocol describes an efficient, one-pot multicomponent reaction to form a functionalized pyranopyrazole.

Objective: To synthesize a 6-amino-4-aryl-5-cyano-pyranopyrazole derivative via a one-pot, four-component reaction.

Materials:

-

Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 equivalent)

-

Hydrazine hydrate (1.0 equivalent)

-

Ethyl acetoacetate (1.0 equivalent)

-

Malononitrile (1.0 equivalent)

-

Citric acid (20 mol%)

-

Water (solvent)

-

25-mL Round-bottom flask, magnetic stir bar, hot plate

Procedure:

-

To a 25-mL round-bottom flask, add the aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol).

-

Add water (1 mL) as the solvent, followed by citric acid (0.2 mmol, 20 mol%) as an organocatalyst.

-

Heat the reaction mixture to 80°C with constant, vigorous stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the aqueous solution.

-

Separate the crude product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any water-soluble impurities.

-

Allow the product to air-dry.

-

Characterization: Determine the mass and yield. The product can often be obtained in high purity, but recrystallization can be performed if necessary. Confirm the structure using appropriate spectroscopic methods (FT-IR, NMR, MS).

References

- 1. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of tepoxalin, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Novel synthetic method and analgesic activity of tepoxalin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid from β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Pyrazol-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, and the acetic acid side chain provides a convenient handle for further chemical modifications. This document provides detailed protocols for the synthesis of 2-(1H-Pyrazol-3-yl)acetic acid, starting from the readily available β-keto ester, diethyl 3-oxopentanedioate. The synthesis proceeds via a two-step process: a Knorr-type pyrazole synthesis followed by ester hydrolysis.

Reaction Scheme

The overall synthetic route is depicted below:

Caption: Overall reaction scheme for the synthesis of 2-(1H-Pyrazol-3-yl)acetic acid.

Experimental Protocols